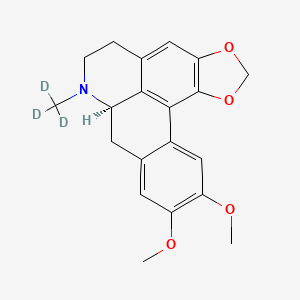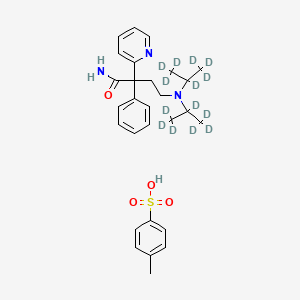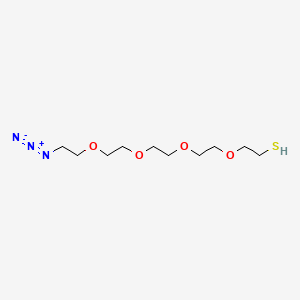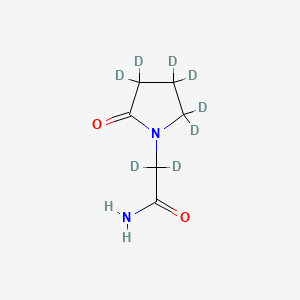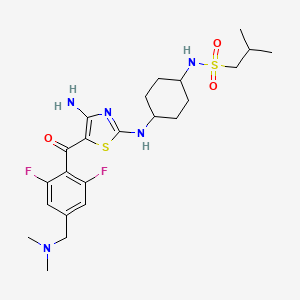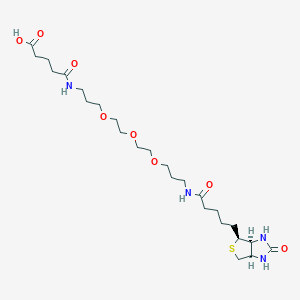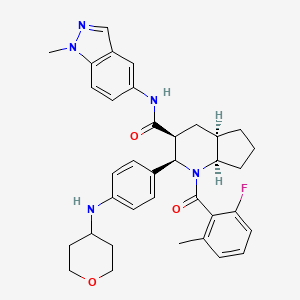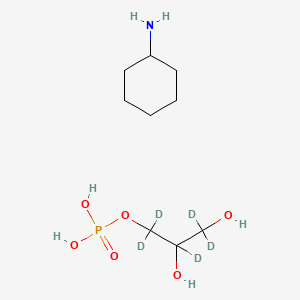
A-glycerophosphoric acid-d5 (dicyclohexylammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-glycerophosphoric acid-d5 (dicyclohexylammonium) is a deuterated form of glycerophosphoric acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-glycerophosphoric acid-d5 (dicyclohexylammonium) typically involves the deuteration of glycerophosphoric acid. The reaction conditions often require a deuterium source and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific methods can vary depending on the manufacturer, but they generally follow similar principles to laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: A-glycerophosphoric acid-d5 (dicyclohexylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler forms or other derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce simpler alcohols or other compounds.
Wissenschaftliche Forschungsanwendungen
A-glycerophosphoric acid-d5 (dicyclohexylammonium) has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterated nature.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of A-glycerophosphoric acid-d5 (dicyclohexylammonium) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior in biological systems, affecting enzyme activity and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Glycerophosphoric acid: The non-deuterated form of the compound.
Phosphoric acid derivatives: Other compounds with similar functional groups.
Uniqueness: A-glycerophosphoric acid-d5 (dicyclohexylammonium) is unique due to its deuterated nature, which provides distinct advantages in research applications, such as enhanced stability and specific interactions in biological systems.
Eigenschaften
Molekularformel |
C9H22NO6P |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
cyclohexanamine;(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1D2,2D2,3D |
InChI-Schlüssel |
KRPIJKAIDSXSIO-HRLYDTNGSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)(O)O)O)O.C1CCC(CC1)N |
Kanonische SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


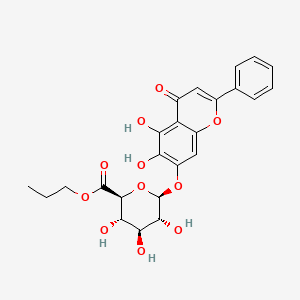
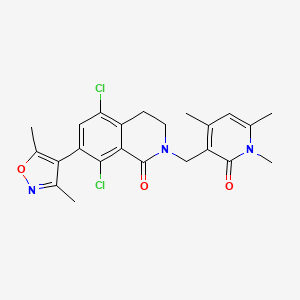

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
